An In-depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)piperidine (CAS 254883-43-7)
An In-depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)piperidine (CAS 254883-43-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a plausible synthetic route based on established organic chemistry principles. It further explores the potential applications of this and structurally related compounds, offering insights for researchers and professionals in the field. This document is intended to serve as a foundational resource, consolidating available information and providing a framework for future research and development involving this molecule.
Introduction
4-(2-Chloro-5-methylphenoxy)piperidine belongs to the class of 4-aryloxypiperidines, a scaffold that has garnered significant attention in medicinal chemistry. The piperidine ring is a prevalent motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. The linkage of this saturated heterocycle to a substituted aromatic ring via an ether bond creates a diverse chemical space for exploring interactions with various biological targets.
The specific substitution pattern on the phenoxy ring, a chloro group at the 2-position and a methyl group at the 5-position, may influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for specific receptors or enzymes. This guide will delve into the synthesis, properties, and potential utility of this compound, providing a scientific and logical framework for its further investigation.
Physicochemical Properties
Detailed experimental data for 4-(2-Chloro-5-methylphenoxy)piperidine is not extensively available in public literature. Therefore, the following table includes both available data and computationally predicted properties to provide a comprehensive profile.
| Property | Value | Source |
| CAS Number | 254883-43-7 | |
| Molecular Formula | C₁₂H₁₆ClNO | |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | N/A |
| pKa | ~9.5 (Predicted for the piperidine nitrogen) | N/A |
| LogP | ~3.2 (Predicted) | N/A |
Synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine
The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine can be logically approached through a multi-step sequence involving the protection of the piperidine nitrogen, followed by a nucleophilic substitution reaction to form the ether linkage, and concluding with deprotection. A plausible and efficient route is outlined below, employing a Boc (tert-butyloxycarbonyl) protecting group.
Synthetic Strategy Overview
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic strategy for 4-(2-Chloro-5-methylphenoxy)piperidine.
Step-by-Step Experimental Protocol
Step 1: N-Boc Protection of 4-Hydroxypiperidine
This initial step is crucial to prevent the secondary amine of the piperidine from participating in side reactions. The Boc group is a common and effective choice for this purpose.
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Reaction:
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4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-4-hydroxypiperidine
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Protocol:
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Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Add a base, for example, triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
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Causality: The basic conditions facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc₂O. The Boc group is stable under the conditions of the subsequent etherification step.
Step 2: Ether Formation (Mitsunobu Reaction)
The Mitsunobu reaction is a reliable method for forming aryl ethers from phenols and alcohols with inversion of configuration at the alcohol carbon.[1]
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Reaction:
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N-Boc-4-hydroxypiperidine + 2-Chloro-5-methylphenol → N-Boc-4-(2-chloro-5-methylphenoxy)piperidine
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Protocol:
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Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-chloro-5-methylphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0 °C.
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Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. A color change is typically observed.
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Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
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Monitor the reaction by TLC.
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Once complete, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate N-Boc-4-(2-chloro-5-methylphenoxy)piperidine.
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Causality: The triphenylphosphine and the azodicarboxylate activate the hydroxyl group of the N-Boc-4-hydroxypiperidine, making it a good leaving group for nucleophilic attack by the phenoxide ion generated from 2-chloro-5-methylphenol.
Step 3: N-Boc Deprotection
The final step involves the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[2]
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Reaction:
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N-Boc-4-(2-chloro-5-methylphenoxy)piperidine → 4-(2-Chloro-5-methylphenoxy)piperidine
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Protocol:
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Dissolve the N-Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane, dioxane, or methanol.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M HCl).
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Stir the reaction mixture at room temperature for 1-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a minimal amount of an organic solvent and add a non-polar solvent like diethyl ether to precipitate the hydrochloride salt of the product.
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Filter the precipitate and wash with the non-polar solvent.
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To obtain the free base, the hydrochloride salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaOH or K₂CO₃), and the product extracted with an organic solvent. The organic extracts are then dried and concentrated to give 4-(2-Chloro-5-methylphenoxy)piperidine.
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Causality: The acidic conditions protonate the Boc group, leading to its fragmentation into tert-butyl cation (which is trapped by a nucleophile or eliminates to isobutylene) and carbamic acid, which decarboxylates to release the free amine.
Caption: Detailed three-step synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine.
Analytical Characterization
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¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 7.15 (d, J = 8.0 Hz, 1H, Ar-H)
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δ 6.85 (d, J = 2.0 Hz, 1H, Ar-H)
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δ 6.70 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H)
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δ 4.40 (m, 1H, O-CH-piperidine)
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δ 3.20-3.10 (m, 2H, piperidine-H)
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δ 2.90-2.80 (m, 2H, piperidine-H)
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δ 2.30 (s, 3H, Ar-CH₃)
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δ 2.10-2.00 (m, 2H, piperidine-H)
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δ 1.80-1.70 (m, 2H, piperidine-H)
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A broad singlet for the N-H proton would also be expected, its chemical shift being dependent on concentration and solvent.
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¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ 154.0 (Ar-C-O)
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δ 137.0 (Ar-C-CH₃)
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δ 130.0 (Ar-C-H)
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δ 125.0 (Ar-C-Cl)
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δ 122.0 (Ar-C-H)
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δ 114.0 (Ar-C-H)
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δ 72.0 (O-CH-piperidine)
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δ 43.0 (piperidine-C)
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δ 31.0 (piperidine-C)
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δ 21.0 (Ar-CH₃)
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Mass Spectrometry (MS):
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Expected [M+H]⁺: m/z 226.0993 for C₁₂H₁₇ClNO⁺. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a peak at m/z 228.
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Infrared (IR) Spectroscopy:
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N-H stretch: ~3300-3400 cm⁻¹ (broad)
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C-H stretches (aliphatic and aromatic): ~2850-3100 cm⁻¹
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Aromatic C=C stretches: ~1450-1600 cm⁻¹
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C-O-C (aryl ether) stretch: ~1200-1250 cm⁻¹ (strong)
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C-Cl stretch: ~700-800 cm⁻¹
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Potential Applications and Research Directions
While specific biological activities for 4-(2-Chloro-5-methylphenoxy)piperidine are not extensively documented, the broader class of 4-aryloxypiperidines has been investigated for a range of therapeutic applications. This structural motif is present in compounds targeting the central nervous system (CNS) and other biological systems.
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Drug Discovery and Medicinal Chemistry:
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The 4-aryloxypiperidine scaffold is a versatile starting point for the development of novel therapeutic agents. The piperidine ring can be further functionalized at the nitrogen atom to introduce various substituents, allowing for the modulation of pharmacological activity and pharmacokinetic properties.
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Derivatives of 4-phenoxypiperidine have been explored as ligands for various receptors, including opioid, dopamine, and serotonin receptors.[3] The specific substitution pattern on the phenoxy ring of the title compound could confer unique selectivity and potency profiles.
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The lipophilicity and basicity of the molecule make it a candidate for CNS-active drugs, as these properties can facilitate crossing the blood-brain barrier.
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Research Chemical:
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As a well-defined chemical entity, 4-(2-Chloro-5-methylphenoxy)piperidine can serve as a valuable building block in the synthesis of more complex molecules and compound libraries for high-throughput screening.
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It can be used in structure-activity relationship (SAR) studies to probe the importance of the 2-chloro-5-methylphenoxy moiety for biological activity.
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Safety and Handling
Detailed toxicology data for 4-(2-Chloro-5-methylphenoxy)piperidine is not available. However, based on the structural alerts and data for related compounds, it should be handled with care in a laboratory setting.
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General Precautions:
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Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water.
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Hazard Classifications (Predicted):
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May be harmful if swallowed.
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May cause skin and eye irritation.
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May cause respiratory irritation.
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Conclusion
4-(2-Chloro-5-methylphenoxy)piperidine is a chemical compound with potential for application in medicinal chemistry and as a synthetic building block. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an outlook on its potential research applications. The provided protocols and data, though partially predictive, offer a solid foundation for researchers to begin their work with this molecule. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully elucidate its potential.
References
-
Chemsigma. 4-(2-CHLORO-5-METHYLPHENOXY)PIPERIDINE [254883-43-7]. Available from: [Link]
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PubChem. 4-Phenoxypiperidine. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Available from: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Chem-Impex. N-Boc-4-Chloro-piperidine. Available from: [Link]
- Google Patents. 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
- Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
Sources
- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
